2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O4S2/c1-27-11-5-3-10(4-6-11)23-21-15(20-22-23)16(24)19-17-18-13-8-7-12(29(2,25)26)9-14(13)28-17/h3-9H,1-2H3,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITPPAIRJBKSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide (CAS Number: 1396848-44-4) is a complex organic molecule with potential biological activities. Its unique structural features, including a tetrazole ring and a benzo[d]thiazole moiety, position it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 430.5 g/mol. The structure includes:
- A 4-methoxyphenyl group
- A methylsulfonyl group attached to the benzo[d]thiazole
- A tetrazole ring
This combination of functional groups is believed to contribute to its biological activity.
The biological activity of the compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the tetrazole and sulfonyl groups may facilitate binding to specific enzymes, potentially inhibiting their activity.
- Cell Membrane Interaction : The compound's lipophilicity may allow it to penetrate cell membranes effectively, influencing intracellular pathways.
- Reactive Intermediate Formation : The nitro group in related compounds can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects .
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines, including human glioblastoma and melanoma . The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance cytotoxicity.
Antimicrobial Properties
The compound's potential antimicrobial effects are also noteworthy. Studies on related thiazole compounds have demonstrated activity against bacterial strains and fungi, indicating that the methoxyphenyl and sulfonyl groups may enhance antimicrobial efficacy .
Anticonvulsant Activity
Some derivatives of thiazoles have been reported to possess anticonvulsant properties. The SAR analysis indicates that specific substitutions on the phenyl ring can lead to enhanced anticonvulsant activity, suggesting a potential area for further exploration with this compound .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Moieties
- Compound 7b and 11 (): These thiazole derivatives exhibit potent anticancer activity against HepG-2 cells (IC50 = 1.61–1.98 µg/mL). Unlike the target compound, they lack a tetrazole ring but feature a 4-methyl-2-phenylthiazole core. The absence of a methylsulfonyl group may reduce solubility but highlights the importance of thiazole rings in cytotoxicity .
- 4-Thiazolidinones-Benzothiazole Conjugates (): These compounds, such as 3-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-methoxyphenyl)thiazolidin-4-one, show antimicrobial activity (MIC = 15.6–125 µg/mL). The methoxyphenyl group enhances activity, paralleling the target compound’s 4-methoxyphenyl substitution .
Tetrazole Bioisosteres
- Tetrazole Replacements in MCL-1/BCL Inhibitors (): Tetrazoles are used as carboxylic acid bioisosteres to improve pharmacokinetics. The target compound’s tetrazole may similarly enhance oral bioavailability compared to carboxyl-containing analogs .
Sulfonyl and Methoxy Substitutions
- N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (): These derivatives, synthesized via click chemistry, include a methoxybenzo[d]thiazol group but lack the methylsulfonyl substituent. The nitro group may confer different electronic effects compared to the target’s methylsulfonyl group .
- N-(2-Methoxybenzyl)-4-methyl-2-(benzylamino)thiazole-5-carboxamide (): Features a methoxybenzyl group but uses a simpler thiazole core. The absence of tetrazole and methylsulfonyl groups underscores the target compound’s unique electronic profile .
Key Findings
- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound and ’s derivatives enhances antimicrobial and anticancer activity, likely through improved electron density and hydrophobic interactions .
- Methylsulfonyl Group : This substituent may increase solubility and binding affinity via polar interactions, contrasting with ’s methylphenyl groups, which prioritize lipophilicity .
- Tetrazole as a Bioisostere : Replaces carboxyl groups to resist metabolic degradation, as seen in , while maintaining hydrogen-bonding capabilities .
Comparative Activity Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
